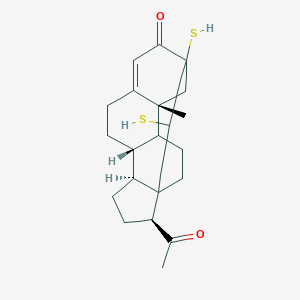

18-Ethylenedithioprogesterone

Beschreibung

18-Ethylenedithioprogesterone is a synthetic progesterone derivative characterized by the substitution of an ethylenedithio group (-S-CH2-CH2-S-) at the 18-position of the steroid nucleus. This modification is hypothesized to enhance metabolic stability and alter receptor-binding affinity compared to natural progesterone and its analogs.

Eigenschaften

CAS-Nummer |

134028-69-6 |

|---|---|

Molekularformel |

C23H32O2S2 |

Molekulargewicht |

404.6 g/mol |

IUPAC-Name |

(2S,5S,6S,14R)-2-acetyl-14-methyl-12,19-bis(sulfanyl)pentacyclo[10.5.3.01,5.06,15.09,14]icos-9-en-11-one |

InChI |

InChI=1S/C23H32O2S2/c1-13(24)17-5-6-19-16-4-3-14-9-20(25)23(27)11-15(26)10-22(17,19)8-7-18(16)21(14,2)12-23/h9,15-19,26-27H,3-8,10-12H2,1-2H3/t15?,16-,17-,18?,19+,21+,22?,23?/m1/s1 |

InChI-Schlüssel |

HTQHIYJCJXOMJJ-NXJLHDKWSA-N |

SMILES |

CC(=O)C1CCC2C13CCC4C2CCC5=CC(=O)C(CC(C3)S)(CC45C)S |

Isomerische SMILES |

CC(=O)[C@H]1CC[C@@H]2C13CCC4[C@H]2CCC5=CC(=O)C(CC(C3)S)(C[C@]45C)S |

Kanonische SMILES |

CC(=O)C1CCC2C13CCC4C2CCC5=CC(=O)C(CC(C3)S)(CC45C)S |

Synonyme |

18-ethylene dithioprogesterone 18-ethylenedithioprogesterone |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Core Structural Differences

- 18-Ethylenedithioprogesterone : Features a sulfur-containing ethylenedithio group at C18, which may confer resistance to oxidative degradation.

- 17-Hydroxyprogesterone (17-OHPC) : Contains a hydroxyl group at C17 and lacks sulfur substitutions. Used clinically in formulations for preventing preterm birth .

- 6-epi-Medroxy Progesterone-d3 17-Acetate : A deuterated isomer of medroxyprogesterone acetate (MPA) with a methyl-d3 group at C6 and an acetate at C15. Acts as a labeled impurity in progesterone assays .

Table 1: Key Structural and Functional Attributes

*Inferred from sulfur’s electron-rich nature, which may reduce oxidative metabolism.

Metabolic and Isotopic Stability

- 17-Hydroxyprogesterone Isotopes: Deuterated forms (e.g., [2H8]-17-hydroxyprogesterone) exhibit enhanced signal-to-noise ratios in mass spectrometry, aiding metabolic pathway studies. For instance, 18O-labeled derivatives demonstrated a threefold increase in signal clarity compared to non-labeled analogs .

- 18-Ethylenedithioprogesterone : The ethylenedithio group may reduce hepatic clearance due to steric hindrance or altered cytochrome P450 interactions, though direct data is lacking.

- 6-epi-Medroxy-d3 17-Acetate : Deuterium labeling improves isotopic tracing in pharmacokinetic studies, with applications in detecting progesterone impurities .

Receptor Binding and Activity

- 17-Hydroxyprogesterone : Binds progesterone receptors (PR) with moderate affinity but requires high doses due to rapid metabolism.

- MPA Analogs : The C6 methyl group in MPA enhances PR binding and extends half-life. Deuterated variants (e.g., 6-epi-Medroxy-d3) retain similar receptor affinity .

- Alternatively, it could stabilize ligand-receptor interactions via hydrophobic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.